5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of organic compounds often involves the formation of a new carbon-carbon bond. The strategies and methods used for the synthesis depend on the functional groups present in the compound .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental procedures .Scientific Research Applications
Fluorescent Analog Research
- Application : Nicotinamide derivatives, including compounds similar to 5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide, have been utilized to create fluorescent analogs of coenzymes like nicotinamide adenine dinucleotide (NAD+). These analogs exhibit distinct fluorescence properties, useful for biochemical studies.
- Reference : Barrio, Secrist, & Leonard, 1972.
Chemical Synthesis and Structural Analysis
- Application : Nicotinamide derivatives are key in synthesizing various organic compounds, including pyridine derivatives, which are significant in medicinal chemistry and organic synthesis.
- References :
Biological Activity Studies
- Application : Nicotinamide and its derivatives are researched for their antimicrobial and antiviral properties. These studies contribute to developing new pharmaceuticals and understanding the biological activity of these compounds.
- References :
Herbicidal Research
- Application : Some nicotinamide derivatives have been studied for their potential as herbicides. These studies explore the effectiveness of these compounds against various plant species, contributing to agricultural science.
- Reference : Yu et al., 2021.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome P450 (CYP) isoform CYP2E1 . This enzyme is part of the CYP family, which is involved in the metabolism of various molecules and chemicals within cells .
Mode of Action
The compound is a metabolite of chlorzoxazone , indicating that it is produced as a result of the metabolism of chlorzoxazone . It interacts with its target, CYP2E1, by being formed through the metabolism of chlorzoxazone by CYP2E1 in human hepatic microsomes .
Biochemical Pathways
The compound plays a significant role in xenobiotic metabolism in the liver . Xenobiotic metabolism refers to the set of metabolic pathways that modify the chemical structure of xenobiotics, which are compounds foreign to an organism’s normal biochemistry .
Pharmacokinetics
It is known that the compound is a metabolite of chlorzoxazone, suggesting that it is formed in the body following the administration of chlorzoxazone . The compound’s solubility in water is low, while it is moderately soluble in ethanol .
Result of Action
The formation of this compound from chlorzoxazone by CYP2E1 provides a measure of the activity of this enzyme in the body . Therefore, the presence of this compound can be used as a marker for the activity of the CYP2E1 enzyme .
Action Environment
Environmental factors that can influence the action of this compound include factors that affect the activity of the CYP2E1 enzyme. These can include the presence of other drugs that are metabolized by this enzyme, the nutritional status of the individual, and the presence of disease states that can affect enzyme activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-11-7-10(8-18-14(11)21)13(20)17-3-5-19-4-1-9-2-6-23-12(9)15(19)22/h1-2,4,6-8H,3,5H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNFHUHXPLIWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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